Cas no 3459-20-9 (Glymidine sodium)

Glymidine sodium is an organic sodium salt derived from glymidine, primarily recognized for its role as an intermediate in pharmaceutical synthesis. Its key advantages include high purity and stability, making it suitable for precise formulation in drug development. The compound exhibits good solubility in aqueous solutions, facilitating its use in various chemical reactions. Glymidine sodium is particularly valued in the synthesis of hypoglycemic agents, where its consistent reactivity ensures reliable performance. Its well-defined chemical properties allow for controlled application in research and industrial settings. Proper handling and storage are recommended to maintain its integrity and efficacy in synthetic processes.
Glymidine sodium structure
Glymidine sodium structure
Product Name:Glymidine sodium
CAS No:3459-20-9
MF:C13H14N3NaO4S
MW:331.322732448578
CID:305314
PubChem ID:23672378
Update Time:2025-06-15

Glymidine sodium Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide,N-[5-(2-methoxyethoxy)-2-pyrimidinyl]-, sodium salt (1:1)
    • sodium,benzenesulfonyl-[5-(2-methoxyethoxy)pyrimidin-2-yl]azanide
    • Glimidina sodica
    • Glycanol
    • Glycodiazine sodium
    • Glymidine sodique
    • Glymidinum natricum
    • Redul IF
    • Redul sodium
    • Sodium glycodiazine
    • Sodium glymidine
    • Glymidine sodium
    • (N-(5-(2-Methoxyethoxy)-2-pyrimidinyl)benzenesulfonamido) sodium salt
    • SH-717
    • Glymidine sodique [INN-French]
    • glimidina de sodio
    • Glymidinum natricum [INN-Latin]
    • SH 717
    • GLYMIDINE SODIUM [INN]
    • Glymidine sodium [USAN:INN:BAN:JAN]
    • GLYMIDINE SODIUM [USAN]
    • CS-0017577
    • Glyconormal; Glymidine; Glymidine sodium; Glymidine sodium salt; Gondafon; Lycanol
    • HY-A0231
    • 2-Benzenesulfonamido-5-(beta-methoxyethoxy)pyrimidine sodium salt
    • Lycanol
    • Redul
    • Glymidin-Natrium
    • N-(5-(2-Methoxyethoxy)-2-pyrimidinyl)benzenesulfonamide sodium salt
    • GLYMIDINE SODIUM [WHO-DD]
    • [N-[5-(2-Methoxyethoxy)-2-pyrimidinyl]benzenesulfonamido] sodium salt
    • Sodium benzenesulfonamide, N-(5-(2-methoxyethoxy)-2-pyrimidinyl)-
    • Glyconormal
    • GLYMIDINE SODIUM [MART.]
    • Glymidine sodium (JAN/USAN/INN)
    • QPY3C057X1
    • GLYMIDINE SODIUM SALT [MI]
    • CHEBI:31660
    • sodium [5-(2-methoxyethoxy)pyrimidin-2-yl](phenylsulfonyl)azanide
    • GLYMIDINE SODIUM [JAN]
    • sodium;[3-(2-methoxyethoxy)phenyl]sulfonyl-pyrimidin-2-ylazanide
    • N-(5-(2-Methoxyethoxy)-2-pyrimidinyl)benzenesulfonamide sodium
    • Glymidine (sodium)
    • Glymidine sodium salt
    • UNII-QPY3C057X1
    • Q27287444
    • EINECS 222-399-2
    • 3459-20-9
    • CHEMBL2103771
    • Glycodiazine sodium salt
    • Sodium 2-benzenesulphonylamino-5-(2-methoxyethoxy)pyrimidine
    • EX-A5946A
    • Benzenesulfonamide, N-(5-(2-methoxyethoxy)-2-pyrimidinyl)-, sodium salt
    • sodium;benzenesulfonyl-[5-(2-methoxyethoxy)pyrimidin-2-yl]azanide
    • Gondafon
    • Glimidina sodica [INN-Spanish]
    • D01356
    • DA-73812
    • NUQDEHHKOXSIEA-UHFFFAOYSA-N
    • Inchi: 1S/C13H14N3O4S.Na/c1-19-7-8-20-11-9-14-13(15-10-11)16-21(17,18)12-5-3-2-4-6-12;/h2-6,9-10H,7-8H2,1H3;/q-1;+1
    • InChI Key: NUQDEHHKOXSIEA-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)([N-]C1N=CC(=CN=1)OCCOC)(=O)=O.[Na+]

Computed Properties

  • Exact Mass: 331.06000
  • Monoisotopic Mass: 331.06
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 391
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 87.8A^2

Experimental Properties

  • Color/Form: Solid powder
  • Density: 1.354
  • Melting Point: 221-226°
  • Boiling Point: 515.1°Cat760mmHg
  • Flash Point: 265.4°C
  • PSA: 90.00000
  • LogP: 2.24220

Glymidine sodium Security Information

  • Signal Word:Warning
  • Toxicity:LD50 in mice, rats (g/kg): 1.48, 2.00 i.v.; 5.30, 2.85 orally (Kramer)
  • Storage Condition:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

Glymidine sodium Pricemore >>

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Additional information on Glymidine sodium

Glymidine Sodium (CAS No. 3459-20-9): A Comprehensive Overview

Glymidine sodium, a compound with the chemical formula C₄H₉NO₂Na and a CAS number of 3459-20-9, is a versatile chemical entity that has garnered significant attention in the field of pharmaceuticals and biochemical research. This compound, often utilized as an intermediate in the synthesis of various pharmacologically active molecules, exhibits unique properties that make it invaluable in both academic and industrial settings.

The molecular structure of Glymidine sodium features a primary amine group and a carboxylate salt form, which contributes to its reactivity and solubility characteristics. These properties have been leveraged in numerous synthetic pathways, particularly in the development of drugs targeting neurological disorders, infectious diseases, and metabolic conditions. The compound's ability to act as a chelating agent and a precursor for heterocyclic compounds further underscores its importance in medicinal chemistry.

In recent years, the applications of Glymidine sodium have expanded beyond traditional pharmaceutical uses. Researchers have begun exploring its potential in material science, where its structural motifs can be incorporated into polymers and coatings to enhance durability and functionality. This interdisciplinary approach has opened new avenues for innovation, particularly in the development of advanced materials for biomedical applications.

One of the most compelling aspects of Glymidine sodium is its role in the synthesis of bioactive molecules. For instance, studies have demonstrated its utility in constructing peptidomimetics, which are designed to mimic the biological activity of natural peptides while avoiding their limitations such as degradation and immunogenicity. These peptidomimetics have shown promise in treating conditions like cancer, inflammation, and autoimmune diseases.

The pharmacological significance of Glymidine sodium has been further highlighted by its incorporation into novel drug candidates. Recent clinical trials have showcased compounds derived from Glymidine sodium that exhibit potent antiviral and anti-inflammatory properties. These findings not only validate the compound's therapeutic potential but also underscore the importance of continued research into its derivatives.

From a synthetic chemistry perspective, Glymidine sodium serves as a crucial building block for more complex molecules. Its reactivity allows for facile functionalization at multiple sites, enabling chemists to tailor its properties for specific applications. This flexibility has been particularly valuable in the development of targeted therapies, where precise molecular design is essential for efficacy and safety.

The industrial production of Glymidine sodium has also seen advancements, with improved synthetic routes leading to higher yields and purities. These improvements have not only reduced costs but also enhanced the scalability of processes involving this compound. As a result, Glymidine sodium is now more accessible for both research and commercial applications.

In academic research, Glymidine sodium continues to be a subject of intense study due to its multifaceted roles in drug discovery and material science. Researchers are exploring new ways to utilize this compound, including its potential as a catalyst or a ligand in various chemical reactions. These investigations are contributing to a deeper understanding of its mechanisms and expanding its utility across different scientific disciplines.

The future prospects for Glymidine sodium are promising, with ongoing studies aiming to uncover additional applications and optimize existing ones. As our understanding of molecular interactions evolves, it is likely that this compound will play an even greater role in addressing some of the most pressing challenges in medicine and materials science.

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